
1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with chloromethyl and isothiocyanato groups
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with chloromethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition Reactions: The isothiocyanato group can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and addition reactions.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers use this compound to study the interactions of isothiocyanate groups with biological molecules, which can provide insights into enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene involves the reactivity of its functional groups. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The isothiocyanato group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts. These interactions can affect the function of enzymes and other proteins, making the compound useful in biochemical research.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene include:
1-(Chloromethyl)-2-isothiocyanatobenzene: This compound has a benzene ring instead of a cyclopentene ring, which affects its reactivity and applications.
1-(Chloromethyl)-2-isothiocyanatocyclohexane: The cyclohexane ring provides different steric and electronic properties compared to the cyclopentene ring.
1-(Bromomethyl)-2-isothiocyanatocyclopent-1-ene: The bromomethyl group offers different reactivity compared to the chloromethyl group, influencing the types of reactions and products formed.
Propriétés
Numéro CAS |
89996-65-6 |
|---|---|
Formule moléculaire |
C7H8ClNS |
Poids moléculaire |
173.66 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-isothiocyanatocyclopentene |
InChI |
InChI=1S/C7H8ClNS/c8-4-6-2-1-3-7(6)9-5-10/h1-4H2 |
Clé InChI |
BZAPAHPVLKSSIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)N=C=S)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14389281.png)
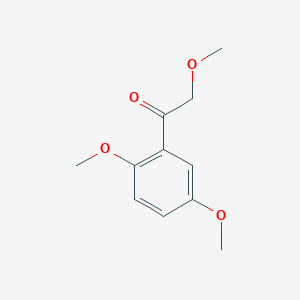
![4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one](/img/structure/B14389291.png)
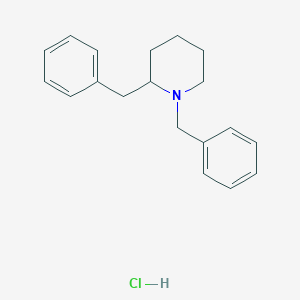
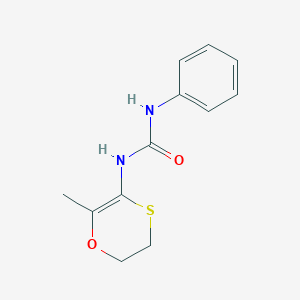
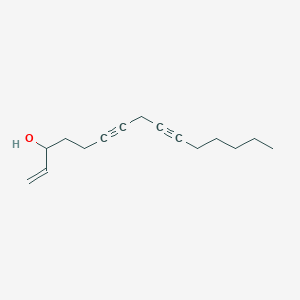
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)

![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
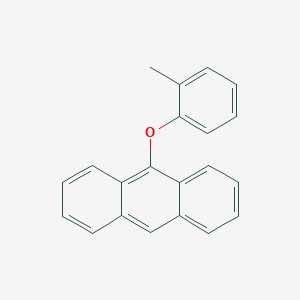


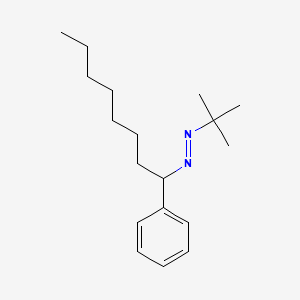
silane](/img/structure/B14389370.png)
